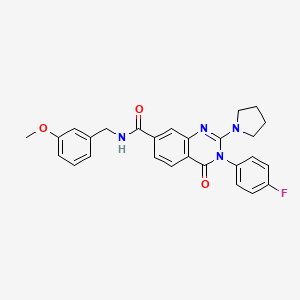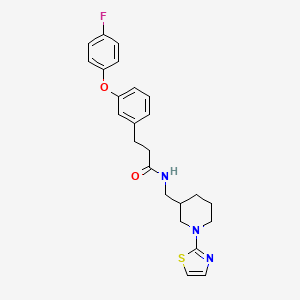![molecular formula C13H10ClN3O4 B2456015 N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline CAS No. 10268-90-3](/img/structure/B2456015.png)
N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline is a chemical compound with the CAS Number: 10268-90-3 and a molecular weight of 307.69 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H10ClN3O4 . The InChI Code for this compound is 1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2 .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 307.69 .Aplicaciones Científicas De Investigación
4-CNMA has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, 4-CNMA has been used in the synthesis of various metal complexes, such as copper complexes, for use in catalysis and as catalysts for organic reactions.
Mecanismo De Acción
Target of Action
Similar compounds such as n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide have been found to interact with carbonic anhydrase 13 .
Biochemical Pathways
For example, synthetic cinnamides and cinnamates have shown antimicrobial activity, suggesting they may interact with pathways related to microbial growth and survival .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of N-(4-chlorobenzyl)-2,4-dinitroaniline can be influenced by various environmental factors. For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde with chromic acid occurs most rapidly in an aqueous environment at room temperature and normal pressure .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CNMA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively non-toxic compound, making it safe to handle and use in experiments. The main limitation of using 4-CNMA in laboratory experiments is its lack of specificity, as it can react with a variety of compounds.
Direcciones Futuras
The future directions for research on 4-CNMA include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be done on the synthesis of derivatives of 4-CNMA, as well as on the synthesis of metal complexes containing 4-CNMA. Finally, further research could be done on the use of 4-CNMA in catalysis and as a catalyst for organic reactions.
Métodos De Síntesis
4-CNMA can be synthesized from the reaction of N-methyl-2,4-dinitroaniline and 4-chlorobenzotrifluoride in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution reaction, in which the chlorine atom of the 4-chlorobenzotrifluoride is replaced by the nitrogen atom of the N-methyl-2,4-dinitroaniline. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The product can then be isolated by recrystallization from a suitable solvent.
Safety and Hazards
The safety information available for N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNCUMADHGTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

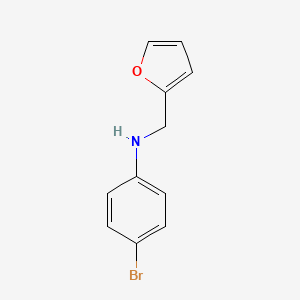
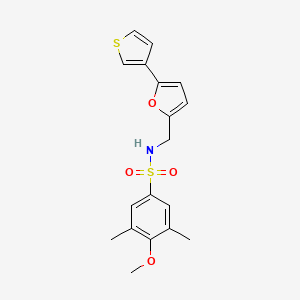
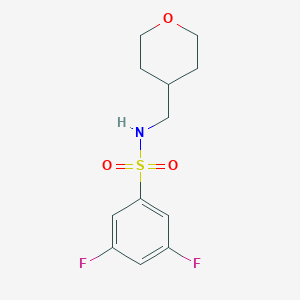
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)
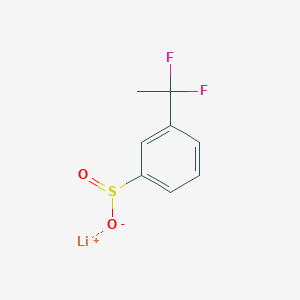
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)

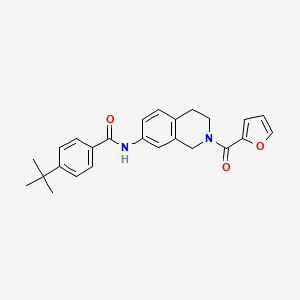
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)
